N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide

NADPH oxidase NOX Reactive oxygen species

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 2034366-72-6) is a synthetic small molecule belonging to the pyridazinone class. It features a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core linked via an ethyl spacer to an o-tolyloxyacetamide moiety, giving it a molecular formula of C18H21N3O3 and a molecular weight of 327.38 g/mol.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034366-72-6
Cat. No. B2705083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide
CAS2034366-72-6
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C18H21N3O3/c1-13-4-2-3-5-16(13)24-12-17(22)19-10-11-21-18(23)9-8-15(20-21)14-6-7-14/h2-5,8-9,14H,6-7,10-12H2,1H3,(H,19,22)
InChIKeyHCMHGAZJNIGGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 2034366-72-6) for Targeted Research


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 2034366-72-6) is a synthetic small molecule belonging to the pyridazinone class [1]. It features a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core linked via an ethyl spacer to an o-tolyloxyacetamide moiety, giving it a molecular formula of C18H21N3O3 and a molecular weight of 327.38 g/mol [1]. It is commercially cataloged as an inhibitor of NADPH oxidase, an enzyme complex responsible for reactive oxygen species (ROS) production, and is primarily positioned for research into inflammatory diseases . Its structural features—particularly the cyclopropyl group and the o-tolyloxy substituent—differentiate it from generic pyridazinone scaffolds and warrant a careful evaluation against close analogs during procurement.

Structural Specificity: Why N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide Cannot Be Replaced by Generic Analogs


The biological activity of this compound is contingent on a precise combination of structural motifs. The o-tolyloxyacetamide side chain, connected via an ethyl linker to the pyridazinone nitrogen, creates a distinct spatial and electronic profile that is absent in simpler analogs such as N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide or the 2-fluorobenzamide derivative . Class-level inference from structurally related pyridazinone NADPH oxidase inhibitors suggests that even minor modifications to the amide substituent can drastically alter target affinity, isoform selectivity (e.g., NOX1 vs. NOX4), and cellular ROS inhibition potency [1]. Therefore, generic substitution within this scaffold is likely to result in non-equivalent biological readouts, compromising experimental reproducibility. Any procurement decision must be based on matched structural identity and validated target engagement data.

Quantitative Evidence Guide for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide


NADPH Oxidase Inhibition: Class-Level Evidence and the Need for Explicit Data

This compound is annotated as an NADPH oxidase inhibitor based on its listing by a specialty chemical supplier . However, no direct, quantitative enzymatic or cellular IC50/Ki data for this specific CAS number were identified in primary peer-reviewed literature or authoritative databases at the time of this analysis. A structurally distinct pyridazinone-based NOX inhibitor (ChEMBL1927155) demonstrates the class's potential, with Ki values of 111 nM (NOX4) and 200 nM (NOX1) in antagonist assays [1]. Without matched data for CAS 2034366-72-6, its differentiation from this and other analogs remains unquantified. Researchers must request or generate explicit target engagement data to justify its selection over better-characterized alternatives.

NADPH oxidase NOX Reactive oxygen species

Structural Differentiation: o-Tolyloxyacetamide vs. Simple Acetamide and Fluorobenzamide Analogs

The target compound possesses an o-tolyloxyacetamide group (2-(2-methylphenoxy)acetamide) attached via an ethyl linker to the pyridazinone nitrogen [1]. This contrasts with closely related commercial analogs such as N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide (simple acetamide) and N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide (2-fluorobenzamide) . The o-tolyloxy group introduces additional hydrophobic bulk and a hydrogen-bond-accepting ether oxygen, which are predicted to alter target binding pocket occupancy and isoform selectivity compared to the minimal acetamide or the electron-withdrawing fluorobenzamide. No quantitative head-to-head activity comparison is publicly available for these specific analogs.

Structure-activity relationship SAR Selectivity

Physicochemical Property Profile: Calculated vs. Experimental Parameters

The target compound has a molecular weight of 327.38 g/mol and consensus Log P values can be computationally estimated to evaluate its drug-likeness. While no experimental Log P or solubility data were found in authoritative databases, its calculated property profile can be compared to the class. The presence of the cyclopropyl group enhances lipophilicity relative to unsubstituted pyridazinones [1], while the o-tolyloxy side chain further increases hydrophobicity compared to smaller amide analogs. This may translate into higher membrane permeability but potentially lower aqueous solubility, which are critical parameters for in vitro assay design. Experimental determination of these properties is required for meaningful differentiation.

Lipophilicity Drug-likeness Solubility

Application Scenarios for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 2034366-72-6)


Chemical Probe for NADPH Oxidase Isoform Profiling (Pending Validation)

Based on its cataloged annotation as an NADPH oxidase inhibitor , the primary research application is as a chemical probe to study NOX-dependent ROS production in inflammatory disease models. However, due to the absence of publicly available potency and selectivity data, researchers must first perform in-house characterization (e.g., IC50 determination against NOX1, NOX2, NOX4, and NOX5 isoforms) before employing it as a pathway probe. Its structural uniqueness, featuring the o-tolyloxyacetamide side chain, makes it a candidate for exploring differential isoform engagement compared to classical inhibitors like apocynin or GKT137831.

Structure-Activity Relationship (SAR) Exploration around Pyridazinone NADPH Oxidase Inhibitors

The compound serves as a key intermediate for SAR studies aiming to understand the impact of the o-tolyloxy substituent on NOX inhibition. Comparative testing against its simpler acetamide, fluorobenzamide, and benzylthio analogs can reveal the contribution of the extended aryl ether to potency and selectivity. This is essential for hit-to-lead optimization programs targeting specific NOX isoforms implicated in cardiovascular, renal, or neurodegenerative disorders.

Analytical Reference Standard for Chemical Provenance and Purity Assessment

With a defined molecular formula (C18H21N3O3) and structural identity confirmed by PubChem , the compound is suitable as a reference standard for analytical chemistry applications, including HPLC-MS method development for detecting pyridazinone derivatives in biological matrices. Its high purity (>95% typical for research-grade material) supports its use in quantitative bioanalytical assays, provided that a certified certificate of analysis is obtained from the vendor.

Negative Control for Selectivity Screening Panels

Given the lack of broad pharmacological profiling data, this compound may be employed as a tool to test for off-target effects within kinase or oxidoreductase screening panels. Its pyridazinone core is known to interact with ATP-binding sites of certain kinases ; thus, incorporating this compound into a selectivity panel could help deconvolute target-specific from off-target effects when profiling more advanced NOX inhibitors.

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